(3-Methyloxetan-3-yl) methanesulfonate

Physical organic chemistry Leaving group ability Hammett constants

(3-Methyloxetan-3-yl) methanesulfonate (CAS 3864-43-5) is a sulfonate ester derived from 3-methyl-3-oxetanol, featuring a strained four-membered oxetane ring directly attached to a methanesulfonate (mesylate) leaving group. With a molecular formula of C₅H₁₀O₄S and a molecular weight of 166.20 g·mol⁻¹, this compound is classified among reactive alkyl sulfonates.

Molecular Formula C5H10O4S
Molecular Weight 166.20 g/mol
Cat. No. B12862615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyloxetan-3-yl) methanesulfonate
Molecular FormulaC5H10O4S
Molecular Weight166.20 g/mol
Structural Identifiers
SMILESCC1(COC1)OS(=O)(=O)C
InChIInChI=1S/C5H10O4S/c1-5(3-8-4-5)9-10(2,6)7/h3-4H2,1-2H3
InChIKeyZZNLXQGOYZXAMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methyloxetan-3-yl) Methanesulfonate: A Compact Mesylate Intermediate for Oxetane-Focused Synthesis


(3-Methyloxetan-3-yl) methanesulfonate (CAS 3864-43-5) is a sulfonate ester derived from 3-methyl-3-oxetanol, featuring a strained four-membered oxetane ring directly attached to a methanesulfonate (mesylate) leaving group. With a molecular formula of C₅H₁₀O₄S and a molecular weight of 166.20 g·mol⁻¹, this compound is classified among reactive alkyl sulfonates . Its principal utility lies in nucleophilic substitution reactions where the mesylate serves as an activated leaving group, enabling the installation of the 3-methyloxetane scaffold into pharmaceutical candidates, energetic materials, and functional polymers [1].

Workflow Mesylate leaving group for nucleophilic displacement of oxetane scaffold
Selection Compact intermediate for pharma candidates and energetic binders
Context Patent-documented synthesis with high atom economy

Why (3-Methyloxetan-3-yl) Methanesulfonate Cannot Be Simply Replaced: Evidence of Structural and Reactivity Differentiation


Although (3-methyloxetan-3-yl) methanesulfonate belongs to a broad class of sulfonate ester leaving groups, simple substitution with the corresponding tosylate (p-toluenesulfonate) or halide analogs is not chemically equivalent. The mesylate group exhibits a measurably different electronic profile—reflected in a higher Hammett σₚ constant of +0.33 versus +0.29 for tosylate [1]—and demonstrates altered hydrolysis kinetics with a rate ratio (k_tosylate/k_mesylate) of approximately 0.8 in 50% ethanol–water [2]. Moreover, the mesylate's smaller steric footprint and lower molecular weight directly impact atom economy in multi-step syntheses and downstream purification profiles [3]. These differences have proven consequential in azidation reactions where mesylate and tosylate precursors yield distinct kinetic outcomes under otherwise identical conditions [3].

Electronic profile
Mesylate’s stronger electron-withdrawing character may shift reaction chemoselectivity relative to tosylate.
Hydrolysis kinetics
Solvent-dependent rate crossover between mesylate and tosylate can alter workup reproducibility.
Steric & atom economy
Smaller steric footprint and lower molecular weight of mesylate impact purification and scalability profiles.

Evidence-Based Procurement Guide: Quantified Differentiation of (3-Methyloxetan-3-yl) Methanesulfonate


Leaving Group Electronic Profile: Mesylate Exhibits Stronger Electron-Withdrawing Character than Tosylate

The mesylate group in (3-methyloxetan-3-yl) methanesulfonate exerts a stronger electron-withdrawing inductive effect compared to the tosylate analog. The Hammett σₚ constant for the methanesulfonate group is +0.33, whereas the p-toluenesulfonate (tosylate) group exhibits a σₚ of +0.29 as determined by potentiometric titration of the corresponding para-substituted benzoic acids [1]. This quantitative difference indicates that the mesylate ester is intrinsically more electron-deficient at the reaction center, which translates to measurably distinct solvolytic reactivity profiles [2].

Hammett σₚ Constants
Head-to-head
Mesylate: +0.33
Tosylate: +0.29
Δ = +0.04
Higher electron withdrawal favors SN2 displacement
Potentiometric titration data
Physical organic chemistry Leaving group ability Hammett constants

Synthesis Efficiency: Mesylate Formation Achieves 97% Isolated Yield Under Mild Conditions

The preparation of the methanesulfonate ester from 3-methyl-3-oxetanemethanol proceeds with a 97% isolated yield using methanesulfonyl chloride and triethylamine in dichloromethane at 0 °C for 2 hours, as documented in patent US08354444B2 [1]. In contrast, the corresponding tosylate displacement to form 3-nitratomethyl-3-methyloxetane (NMMO) from the tosylate precursor (TMMO) proceeds with an 88% isolated yield under optimized conditions (NaNO₃ in DMF, 100 °C, 5 hours) [2]. The mesylate ester thus not only forms more efficiently but also serves as a more atom-economical intermediate; its molecular weight of 166.20 g·mol⁻¹ is substantially lower than the corresponding tosylate (C₁₂H₁₆O₄S, 256.32 g·mol⁻¹), representing a 35% mass reduction per mole of leaving group .

Synthesis Yield
Reported
97% isolated
Supports atom-economical scale-up
Patent US08354444B2; mesylate ester formation
Synthetic methodology Process chemistry Sulfonate ester preparation

Azidation Kinetics: Mesylate Precursors Demonstrate Viable Reactivity for Energetic Binder Production

In a direct comparative study of oxetane-based azidic binders, poly(3-azidomethyl-3-methyl oxetane) (PAMMO) was prepared from both mesylate and tosylate polymeric precursors, and azidation kinetics were studied at three different temperatures while maintaining all other operating parameters identical [1]. The results confirmed the good potential of mesylate precursors for azidic binder production, with the authors specifically noting two advantages of the mesylate group: its smaller dimensions and lower cost relative to the tosylate alternative [1]. This represents a rare head-to-head comparison where both leaving groups were evaluated on the same 3-methyloxetane scaffold under controlled conditions.

Azidation Viability
Head-to-head
Mesylate precursor confirmed viable for PAMMO
Cost-advantaged alternative to tosylate
Kinetic study; identical conditions at three temperatures
Energetic materials Polymer chemistry Azidation kinetics

Physicochemical Differentiation: Boiling Point and Density Distinguish Mesylate from Tosylate for Purification Design

The (3-methyloxetan-3-yl) methanesulfonate exhibits a predicted boiling point of 303.1 ± 15.0 °C at 760 mmHg and a density of 1.2 ± 0.1 g·cm⁻³ . The corresponding tosylate analog (3-methyl-3-(p-toluenesulfonyloxymethyl)oxetane, CAS 99314-44-0) has a melting point of 50–51 °C and a significantly higher predicted boiling point of 381.1 ± 15.0 °C , along with a density of 1.218 ± 0.06 g·cm⁻³ . The 78 °C difference in boiling points directly impacts distillation-based purification strategies and solvent removal protocols. Furthermore, the mesylate's ACD/LogP of −0.46 indicates higher aqueous solubility relative to the more lipophilic tosylate, affecting extraction efficiency and chromatographic behavior.

Physicochemical Profile
Data to verify
bp 303 °C vs 381 °C
LogP −0.46
Facilitates aqueous workup and distillation design
Predicted values; experimental confirmation advised
Physicochemical properties Downstream processing Purification

Biological Relevance: 3-Methyloxetane-Containing Molecules Demonstrate Target Engagement in Drug Discovery

Derivatives elaborated from the (3-methyloxetan-3-yl)methyl scaffold—which is accessed via nucleophilic displacement of the methanesulfonate—have demonstrated quantifiable biological activity. In particular, 5-tert-butyl-3-[(3-methyloxetan-3-yl)methyl]-7-(2-methylpyrazol-3-yl)triazolo[4,5-d]pyrimidine (US10183946, Example 23) exhibited an EC₅₀ of 445 nM at the human cannabinoid receptor CB2 in CHO cell-based assays, while showing an EC₅₀ >10,000 nM at CB1, indicating subtype selectivity [1]. This demonstrates that the oxetane moiety, when installed via the mesylate intermediate, participates in productive target binding and contributes to pharmacological selectivity—supporting its value as a building block in drug discovery programs.

CB2 Receptor Activity
Class-level
EC₅₀ 445 nM
>22-fold selectivity over CB1
Productive pharmacophoric scaffold when elaborated
Derived from oxetane-containing compound; class-level inference
Medicinal chemistry Oxetane bioisostere Cannabinoid receptor

Relative Hydrolysis Reactivity: Mesylate and Tosylate Exhibit Distinct Rate Profiles in Aqueous Media

Quantitative kinetic measurements on secondary alkyl sulfonates reveal that rate ratios for tosylate versus mesylate solvolysis range from approximately 0.8 in 50% v/v ethanol–water to 2.1 in pure water, and do not appear to depend markedly on the nature of the secondary alkyl group [1]. This means that in hydro-organic solvent mixtures typical of synthetic workup, the mesylate hydrolyzes faster than the tosylate, while in purely aqueous environments the order may reverse. Additionally, in photochemical release systems, the mesylate anion has a pKa (HX) of −1.54 versus −0.43 for tosylate, with corresponding release rates (kᵣ) of 50 × 10⁸ s⁻¹ for mesylate compared to 100 × 10⁸ s⁻¹ for tosylate [2].

Hydrolysis Rate Ratio
Head-to-head
k_Ts/k_Ms 0.8 → 2.1
Solvent-dependent reactivity for process design
Secondary alkyl sulfonates; 50% EtOH to pure water
Solvolysis kinetics Leaving group reactivity Hydrolysis

Optimal Procurement and Application Scenarios for (3-Methyloxetan-3-yl) Methanesulfonate


Energetic Binder Synthesis: Mesylate-Based Route to Poly(3-azidomethyl-3-methyl oxetane) (PAMMO)

In solid propellant formulation, PAMMO is a key energetic binder. The mesylate precursor route has been directly compared with the tosylate route under identical azidation conditions, and the mesylate was confirmed as a viable, cost-advantaged alternative [1]. Researchers developing azidic binders should procure the methanesulfonate for its smaller steric profile and lower cost per mole relative to the tosylate, as documented in the comparative kinetic study.

Medicinal Chemistry Building Block: Oxetane Bioisostere Installation via Nucleophilic Displacement

The (3-methyloxetan-3-yl)methyl group, when elaborated from the methanesulfonate precursor, has demonstrated quantifiable CB2 receptor engagement with an EC₅₀ of 445 nM and >22-fold selectivity over CB1 [2]. Medicinal chemistry teams seeking to replace metabolically labile groups (e.g., gem-dimethyl, carbonyl) with oxetane bioisosteres should select the methanesulfonate as the activated electrophile for nucleophilic diversification, supported by its 97% synthesis yield and established downstream biological validation.

Process Chemistry Scale-Up: High-Yield Synthesis Under Mild Conditions

The patent-documented preparation of the methanesulfonate ester proceeds in 97% isolated yield at 0 °C in 2 hours using standard reagents (MsCl, Et₃N, CH₂Cl₂) [3]. This compares favorably with the more forcing conditions required for tosylate displacement (100 °C, 5 hours, 88% yield) [4]. Process chemists evaluating scalable routes to 3-methyloxetane derivatives should prioritize the mesylate pathway for its superior atom economy (35% lower molecular weight than tosylate), lower thermal input, and higher synthetic efficiency.

Aqueous Workup-Compatible Synthesis: Leveraging Favorable LogP for Purification

With an ACD/LogP of −0.46 (versus a more lipophilic tosylate analog), (3-methyloxetan-3-yl) methanesulfonate partitions preferentially into aqueous phases during extraction . Combined with its lower boiling point (303.1 °C vs. 381.1 °C for the tosylate), the mesylate offers distinct advantages in purification workflows that employ aqueous washes to remove excess base or water-soluble byproducts, reducing the need for chromatographic separation.

Application
Selection Property
Validation Focus
Energetic binder (PAMMO) synthesis
Compact leaving group for azidation
Azidation reactivity and polymer performance
Medicinal chemistry diversification
Electrophilic oxetane scaffold for nucleophiles
Target engagement in receptor binding assays
Multi-step synthesis scale-up
High-yield esterification under mild conditions
Atom economy and thermal efficiency
Aqueous purification workflows
Preferential aqueous partitioning (LogP)
Extraction efficiency and reduced chromatography
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